molecular formula C8H18Cl2N2 B1487357 N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride CAS No. 2203842-26-4

N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride

Cat. No.: B1487357
CAS No.: 2203842-26-4
M. Wt: 213.15 g/mol
InChI Key: RZWPUVNIEBYCMH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride is a chemical compound with a complex structure that includes a bicyclic ring system and two methyl groups attached to the nitrogen atom. This compound is often used in scientific research and various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic ring system. One common method is the cyclization of a suitable precursor, followed by the introduction of the dimethyl groups through N-alkylation reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride is unique due to its bicyclic structure and the presence of the dimethyl groups. Similar compounds include:

  • N-Methyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride: Lacks one of the methyl groups.

  • N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride: Similar structure but with a different position of the amine group.

These compounds may have different reactivity and biological activity due to their structural differences.

Properties

IUPAC Name

N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-7-3-6(8)5-9-7;;/h6-9H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWPUVNIEBYCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2CC1CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride
Reactant of Route 2
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride
Reactant of Route 3
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride
Reactant of Route 4
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride
Reactant of Route 5
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride
Reactant of Route 6
N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride

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